molecular formula C22H24Cl2N2O8 B605305 Chlortetracycline hydrochloride CAS No. 165101-50-8

Chlortetracycline hydrochloride

Cat. No. B605305
M. Wt: 515.34
InChI Key: CBHYYLPALVVVEY-MRFRVZCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alexomycin is a thiopeptide;  a cyclic peptide antibiotic produced by Streptomyces arginensis isolated from the soil.

Scientific Research Applications

Analytical Method for Determination in Pig Manure

A study developed a simple and rapid analytical procedure to determine chlortetracycline (CTC) in pig solid manure, addressing concerns about CTC entering surface water and potentially selecting resistant microorganisms (Wang, Wei, Chen, & Wang, 2010).

Enhanced Supersaturation through Solid Dispersion

Another research demonstrated a method to enhance the supersaturation and solubility of CTC by using amorphous solid dispersion, potentially improving its administration in treatments (Apiwongngam, Limwikrant, Jintapattanakit, & Jaturanpinyo, 2018).

Genetic Toxicity in Wheat

CTC’s physiological and potential genetic toxicity was investigated in wheat, revealing that CTC might be genotoxic to plant cells and pose a genotoxic risk to living organisms (Xie, Zhou, He, & Bao, 2010).

Chromosomal Aberrations in Sheep

Research on sheep lymphocytes exposed to CTC suggested a potential hazard from chromosomal aberrations, emphasizing its importance from a human and veterinary health perspective (Šutiaková, Šutiak, & Tulenková, 2013).

Enhanced Solubility and Bioavailability

A study synthesized chlortetracycline bisulfate and mesylate to improve solubility and bioavailability, suggesting potential applications in animal breeding and formulation technologies (Liu, Chen, Yang, & Wang, 2020).

Photolysis on Clay Surfaces

The photolysis of CTC on kaolinite clay under simulated sunlight was studied, indicating that photolysis may be a significant loss process for CTC in sunlight-exposed soils (Werner, McNeill, & Arnold, 2009).

Ultrasonication Assisted Laccase for Degradation

CTC degradation in wastewater using laccase from white rot fungi combined with ultrasonication was investigated, showing enhanced degradation efficiency (Pulicharla, Das, Brar, Drogui, & Surampalli, 2018).

properties

IUPAC Name

(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7-,8-,15-,21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAPHLRPFNSDNH-MRFRVZCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57-62-5 (Parent)
Record name Chlortetracycline hydrochloride [USP:BAN]
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DSSTOX Substance ID

DTXSID2045076
Record name Chlortetracycline hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlortetracycline hydrochloride

CAS RN

64-72-2, 165101-50-8, 3671-08-7
Record name Chlortetracycline hydrochloride [USP:BAN]
Source ChemIDplus
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Record name Alexomycin [USAN]
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Record name Chlortetracycline hydrochloride
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Record name Chlortetracycline hydrochloride
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Record name 2-Naphthacenecarboxamide, 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride, [4S-(4α,4aα,5aα,6β,12aα)]-
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Record name Chlortetracycline hydrochloride
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Record name CHLORTETRACYCLINE HYDROCHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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